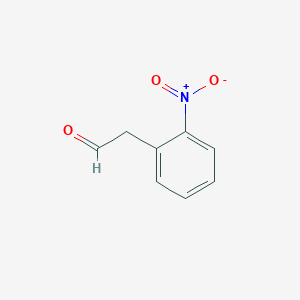![molecular formula C13H18N2O2S B179031 2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 125109-58-2](/img/structure/B179031.png)
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane, commonly known as MTBD, is a bicyclic organic compound. It is a versatile and widely used reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. MTBD has a unique structure that allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Mécanisme D'action
MTBD acts as a base and a nucleophile in chemical reactions. As a base, it can abstract a proton from an acidic compound, forming a negatively charged intermediate. As a nucleophile, it can attack an electrophilic compound, forming a covalent bond. The unique structure of MTBD allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of MTBD. However, it has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that MTBD may have potential as a treatment for neurological disorders that involve acetylcholine imbalances.
Avantages Et Limitations Des Expériences En Laboratoire
MTBD has several advantages as a reagent in lab experiments. It is a versatile and widely used reagent that can act as both a base and a nucleophile. It is relatively easy to synthesize and produces high yields. However, MTBD also has some limitations. It is a toxic and potentially hazardous compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for research involving MTBD. One area of research could focus on the development of new synthetic methods for MTBD and its derivatives. Another area of research could focus on the use of MTBD in the synthesis of new heterocyclic compounds with potential therapeutic applications. Additionally, more research is needed to understand the biochemical and physiological effects of MTBD and its potential as a treatment for neurological disorders.
Méthodes De Synthèse
MTBD can be synthesized using a variety of methods. One common method involves the reaction of tosylmethyl isocyanide with 2-methyl-2-butene in the presence of a Lewis acid catalyst. Another method involves the reaction of tosylmethyl isocyanide with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the presence of a base catalyst. Both methods produce high yields of MTBD and are widely used in research laboratories.
Applications De Recherche Scientifique
MTBD has a wide range of applications in scientific research. It is commonly used as a base and a nucleophile in organic synthesis reactions. MTBD has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and triazines. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Propriétés
Numéro CAS |
125109-58-2 |
|---|---|
Nom du produit |
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane |
Formule moléculaire |
C13H18N2O2S |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
2-methyl-5-(4-methylphenyl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-5-13(6-4-10)18(16,17)15-9-11-7-12(15)8-14(11)2/h3-6,11-12H,7-9H2,1-2H3 |
Clé InChI |
KTKYRIUGBWLPHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
Synonymes |
2-Methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



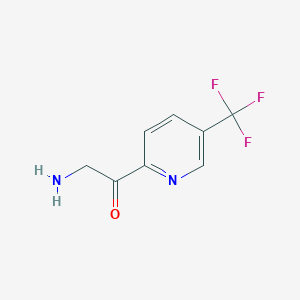
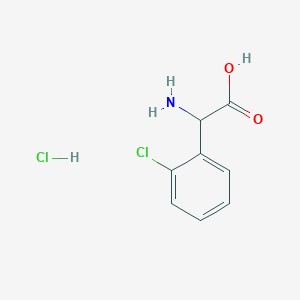
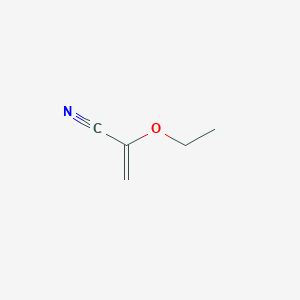
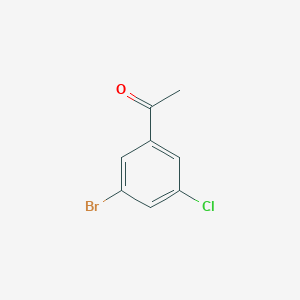
![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)
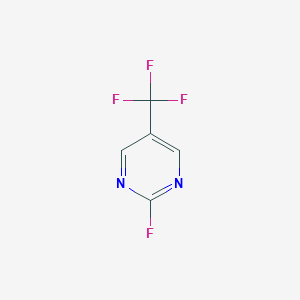

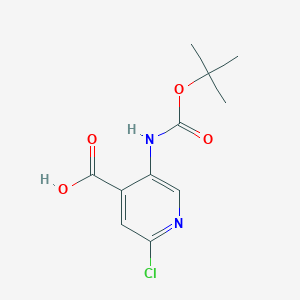
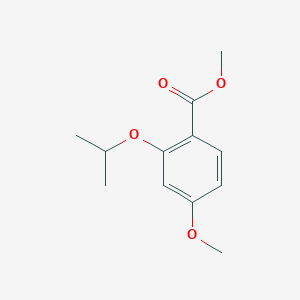
![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
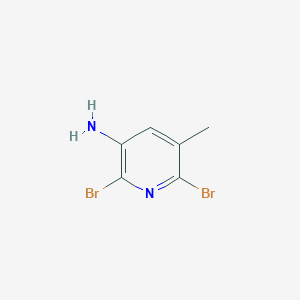
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
